molecular formula C17H17ClN2O2 B1492916 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 1187929-27-6

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Cat. No. B1492916
CAS RN: 1187929-27-6
M. Wt: 316.8 g/mol
InChI Key: OYSGFKJGHCBAGC-UHFFFAOYSA-N
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Description

“2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1187929-27-6 . It has a molecular weight of 316.79 and its IUPAC name is [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid hydrochloride . The compound is a grey solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O2.ClH/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17;/h3-8,10H,9H2,1-2H3,(H,20,21);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a grey solid . It has a molecular weight of 316.79 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are a class of compounds that have garnered interest in various scientific research fields due to their structural similarity to naturally occurring molecules and their potential biological activity. While specific information on “2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride” is limited, we can infer potential applications based on related compounds within this chemical class.

1. Treatment of Insomnia and Brain Function Disorders Derivatives like zolpidem are used to treat short-term insomnia and some brain function disorders due to their sedative-hypnotic properties .

Anxiolytic Properties: Imidazo[1,2-a]pyridine derivatives have been explored for their anxiolytic effects, which could make them candidates for treating anxiety-related conditions .

Anticonvulsant Activity: The structural framework of these compounds suggests potential anticonvulsant activity, which could be beneficial in managing epilepsy or seizure disorders.

Anti-inflammatory Applications: Due to the acetic acid moiety, these derivatives may exhibit anti-inflammatory properties, making them useful in research related to inflammation and pain management.

Molecular Docking Studies: These compounds are often used in molecular docking studies to predict how they interact with various biological targets, which is crucial in drug design and discovery processes .

Synthesis of Complex Molecules: The compound’s structure allows for its use in the synthesis of more complex molecules, potentially leading to new therapeutic agents or materials with unique properties .

Biological Evaluation: Research into the biological evaluation of these derivatives can lead to a better understanding of their pharmacokinetics and pharmacodynamics .

Patent Applications: The unique properties of these compounds have led to patent applications, indicating their potential commercial value and applicability in various fields .

properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17;/h3-8,10H,9H2,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGFKJGHCBAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

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